molecular formula C12H17NO2S2 B2404890 Tert-butyl 2-thiophen-2-yl-1,3-thiazolidine-4-carboxylate CAS No. 2248261-85-8

Tert-butyl 2-thiophen-2-yl-1,3-thiazolidine-4-carboxylate

Cat. No. B2404890
CAS RN: 2248261-85-8
M. Wt: 271.39
InChI Key: UFLNXEIIHQPARQ-UHFFFAOYSA-N
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Description

Tert-butyl 2-thiophen-2-yl-1,3-thiazolidine-4-carboxylate is a compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of thiazolidine-4-carboxylates, which are known to exhibit a wide range of biological activities. This compound has been found to possess anti-inflammatory, antioxidant, and antimicrobial properties, making it a promising candidate for the development of new drugs.

Mechanism of Action

The mechanism of action of tert-butyl 2-thiophen-2-yl-1,3-thiazolidine-4-carboxylate is not fully understood. However, it is believed to exert its biological effects by modulating various signaling pathways involved in inflammation, oxidative stress, and microbial growth. It has been shown to inhibit the activity of nuclear factor-kappa B, a transcription factor that regulates the expression of pro-inflammatory genes. It also activates the nuclear factor erythroid 2-related factor 2 pathway, which is involved in the regulation of antioxidant genes.
Biochemical and physiological effects:
This compound has been shown to exert various biochemical and physiological effects. It has been found to reduce the production of reactive oxygen species and lipid peroxidation, which are associated with oxidative stress. It also inhibits the growth of various bacterial and fungal strains, indicating its potential as an antimicrobial agent. Moreover, it has been shown to reduce inflammation and pain in animal models of arthritis and colitis.

Advantages and Limitations for Lab Experiments

One of the main advantages of using tert-butyl 2-thiophen-2-yl-1,3-thiazolidine-4-carboxylate in lab experiments is its wide range of biological activities. It can be used to study the mechanisms of inflammation, oxidative stress, and microbial growth, which are involved in various diseases. Moreover, it has low toxicity and is relatively easy to synthesize, making it a cost-effective compound for research purposes. However, one of the limitations is its poor solubility in water, which can affect its bioavailability and limit its use in certain experimental setups.

Future Directions

There are several future directions for the research on tert-butyl 2-thiophen-2-yl-1,3-thiazolidine-4-carboxylate. One potential area is the development of new drugs based on this compound for the treatment of various diseases such as arthritis, colitis, and infections. Another area is the investigation of its potential as a dietary supplement for the prevention of oxidative stress-related diseases. Moreover, the elucidation of its mechanism of action and the identification of its molecular targets can provide insights into the development of new therapeutic agents.

Synthesis Methods

The synthesis of tert-butyl 2-thiophen-2-yl-1,3-thiazolidine-4-carboxylate can be achieved through a multistep process involving the reaction of various starting materials. The most commonly used method involves the reaction of 2-thiophenecarboxylic acid with tert-butylamine and carbon disulfide, followed by cyclization with formaldehyde and hydrogen chloride.

Scientific Research Applications

Tert-butyl 2-thiophen-2-yl-1,3-thiazolidine-4-carboxylate has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. It also possesses antioxidant activity by scavenging free radicals and reducing oxidative stress. In addition, it has been shown to have antimicrobial activity against various bacterial and fungal strains.

properties

IUPAC Name

tert-butyl 2-thiophen-2-yl-1,3-thiazolidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2S2/c1-12(2,3)15-11(14)8-7-17-10(13-8)9-5-4-6-16-9/h4-6,8,10,13H,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFLNXEIIHQPARQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1CSC(N1)C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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